
10-Iminophenanthren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Iminophenanthren-9-one is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon This compound is notable for its unique structure, which includes an imine group attached to the phenanthrene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Iminophenanthren-9-one typically involves the reaction of 9,10-phenanthrenequinone with aniline or its derivatives. The reaction is often catalyzed by metal catalysts such as titanium tetrachloride (TiCl4) in the presence of bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) at elevated temperatures (around 140°C) to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the efficiency of the catalytic system used.
Analyse Chemischer Reaktionen
Types of Reactions: 10-Iminophenanthren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Phenanthrene amine derivatives.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
10-Iminophenanthren-9-one has found applications in several scientific research areas:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 10-Iminophenanthren-9-one involves its ability to form coordination complexes with metal ions. The imine group can act as a ligand, binding to metal centers and influencing their reactivity. This property is exploited in catalysis and the development of new materials .
Vergleich Mit ähnlichen Verbindungen
9,10-Phenanthrenequinone: A precursor to 10-Iminophenanthren-9-one, used in similar applications.
1,2-Bis(imino)acenaphthene (BIAN): Another redox-active ligand with similar coordination chemistry properties.
Phenanthrenequinoneimines: Compounds with similar structures and reactivity, used in coordination chemistry.
Uniqueness: this compound is unique due to its specific imine substitution on the phenanthrene backbone, which imparts distinct electronic and steric properties. These characteristics make it a valuable compound in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
3942-85-6 |
|---|---|
Molekularformel |
C14H9NO |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
10-iminophenanthren-9-one |
InChI |
InChI=1S/C14H9NO/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,15H |
InChI-Schlüssel |
KTOHWYNGCILGLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)C2=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(2,3-dimethylphenyl)piperazin-1-yl]-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14164319.png)
![5-[C-(4-fluorophenyl)-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]carbonimidoyl]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B14164324.png)
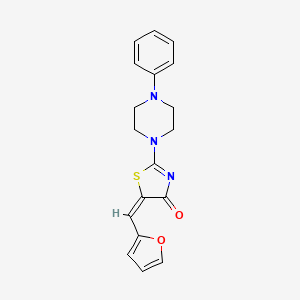
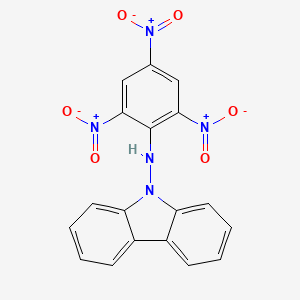
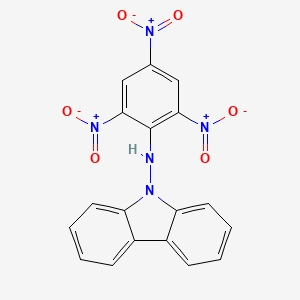
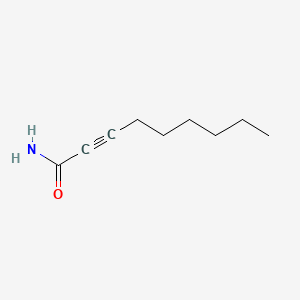
![3-(4-ethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium](/img/structure/B14164360.png)
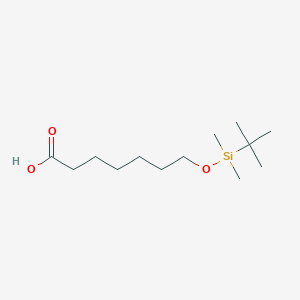
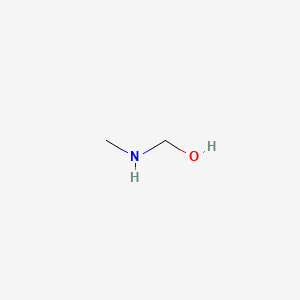
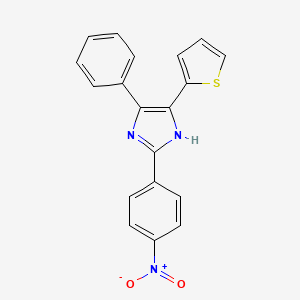
![[1,6,7-Trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate](/img/structure/B14164385.png)
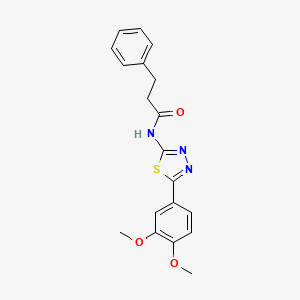
![ethyl 3-[3-cyano-4-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B14164396.png)
![2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-ethoxy-1H-benzimidazole](/img/structure/B14164402.png)
